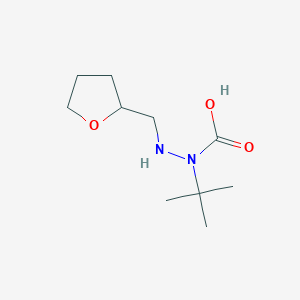
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine intermediate: This step involves the reaction of tert-butyl hydrazine with a suitable aldehyde or ketone to form the hydrazine intermediate.
Cyclization: The hydrazine intermediate undergoes cyclization with tetrahydrofuran-2-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylate: Similar structure but with a carboxylate group.
Uniqueness
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrazinecarboxylic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl-(oxolan-2-ylmethylamino)carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(13)14)11-7-8-5-4-6-15-8/h8,11H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
VDTBSVZXZDMHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)O)NCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



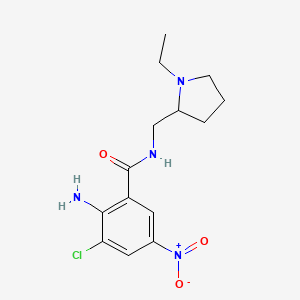
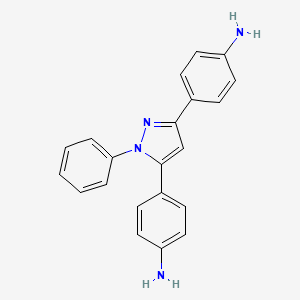
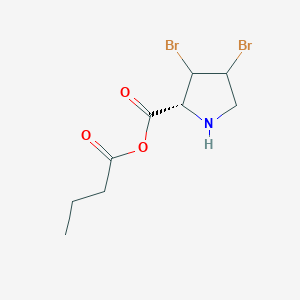
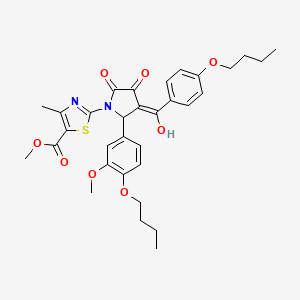
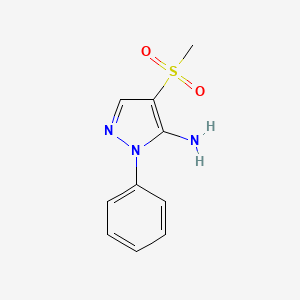
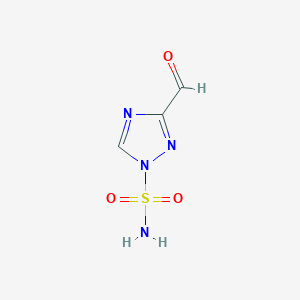
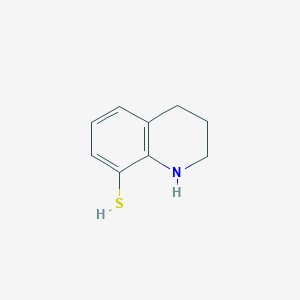
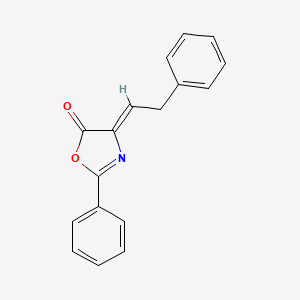
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
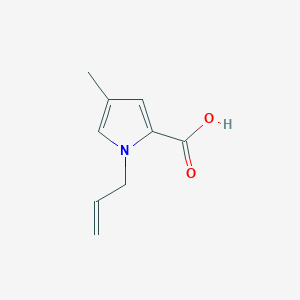
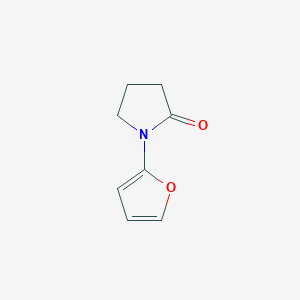
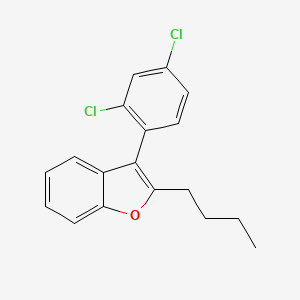
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
